8-Phenyl-1-naphthalenyl boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-1-naphthalenyl boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a phenyl group, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 8-Phenyl-1-naphthalenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids. This process is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1-naphthalenyl boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
8-Phenyl-1-naphthalenyl boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Phenyl-1-naphthalenyl boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various catalytic processes. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations .
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthalenylboronic acid
- Diboron compounds
Comparison: 8-Phenyl-1-naphthalenyl boronic acid is unique due to its combined naphthalene and phenyl structure, which provides distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(8-phenylnaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRXBKYDVJTHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.